N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide

Physicochemical profiling Drug-likeness CNS multiparameter optimization

This benzodioxole-5-carboxamide is a privileged cannabinoid receptor (CB1/CB2) ligand scaffold. Unlike simple N-alkyl analogs, its unique 1-hydroxycyclohex-2-en-1-yl moiety introduces tertiary allylic alcohol hydrogen-bonding capacity (2 donors, 4 acceptors), which can profoundly alter receptor binding kinetics, residence time, and signaling bias. This feature is critical for exploring orthosteric/allosteric pocket interactions. Available as a racemic mixture with an undefined stereocenter, it serves as a precise tool for enantiomer-specific SAR studies, where (R)- vs. (S)- configuration can produce divergent pharmacological outcomes. Its moderate XLogP3 (1.6) and TPSA (67.8 Ų) profile ensures DMSO-stock assay compatibility, making it ideal for high-throughput neuropharmacological and metabolic research campaigns. Ensure experimental reproducibility by sourcing this uniquely functionalized probe.

Molecular Formula C15H17NO4
Molecular Weight 275.304
CAS No. 2097872-47-2
Cat. No. B2400914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide
CAS2097872-47-2
Molecular FormulaC15H17NO4
Molecular Weight275.304
Structural Identifiers
SMILESC1CC=CC(C1)(CNC(=O)C2=CC3=C(C=C2)OCO3)O
InChIInChI=1S/C15H17NO4/c17-14(16-9-15(18)6-2-1-3-7-15)11-4-5-12-13(8-11)20-10-19-12/h2,4-6,8,18H,1,3,7,9-10H2,(H,16,17)
InChIKeySROUQRNHIKMDJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 15 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide (CAS 2097872-47-2): Structural Identity & Compound Class Baseline


N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide (CAS 2097872-47-2), also cataloged as AKOS032456260 and F5857-6491, is a synthetic small molecule (C15H17NO4, MW 275.30 g/mol) bearing a 1,3-benzodioxole-5-carboxamide core linked via a methylene bridge to a 1-hydroxycyclohex-2-ene moiety [1]. It contains one undefined stereocenter [1], a topological polar surface area of 67.8 Ų, and a computed XLogP3 of 1.6 [1], placing it within a moderate lipophilicity range. The benzodioxole (piperonyl) carboxamide scaffold is recognized across the patent and medicinal chemistry literature as a privileged structure for cannabinoid receptor (CB1/CB2) modulation [2][3], suggesting this compound may be of interest in neuropharmacological and metabolic research programs.

Why Generic Substitution Fails for N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide: Structural Nuances That Preclude Simple Interchangeability


Within the benzodioxole-5-carboxamide chemotype, even subtle modifications to the N-substituent profoundly alter cannabinoid receptor subtype selectivity, intrinsic efficacy (agonist vs. antagonist/inverse agonist), and functional potency. The 1-hydroxycyclohex-2-en-1-yl moiety present in this compound introduces a tertiary allylic alcohol with defined hydrogen-bond donor/acceptor capacity, a feature absent in simple N-alkyl analogs such as N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide [1]. This hydroxycyclohexenyl group can engage in additional hydrogen-bonding interactions within the receptor orthosteric or allosteric pocket, potentially modifying binding kinetics, residence time, and signaling bias [2]. Furthermore, the presence of an undefined stereocenter at the cyclohexenyl C1 position [3] means that different enantiomeric compositions may exhibit divergent pharmacological profiles, as has been documented for other carboxamide-type synthetic cannabinoids where (R)-enantiomers display markedly higher CB1/CB2 activation potency than their (S)-counterparts [2]. Generic substitution without stereochemical and pharmacodynamic characterization therefore carries a high risk of producing non-equivalent experimental outcomes.

Quantitative Evidence Guide: N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide vs. Analog Comparators


Physicochemical Differentiation: XLogP3 and Topological Polar Surface Area vs. N-Alkyl Benzodioxole Carboxamide Analogs

The target compound displays a computed XLogP3 of 1.6 and a topological polar surface area (TPSA) of 67.8 Ų [1]. In comparison, the structurally related N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 745047-51-2) lacks the hydroxyl substituent and has a higher computed logP and lower TPSA [2], which would be expected to increase membrane permeability but reduce aqueous solubility. The XLogP3 of 1.6 for the target compound falls within the favorable range for CNS drug-likeness (typically 1–3.5), while the TPSA of 67.8 Ų is at the lower boundary associated with good blood-brain barrier penetration (<70–90 Ų). This positions the target compound in a distinct physicochemical space relative to more lipophilic N-alkyl congeners.

Physicochemical profiling Drug-likeness CNS multiparameter optimization

Hydrogen-Bond Donor/Acceptor Architecture: Differential Intermolecular Interaction Potential vs. Tertiary Amide and Simple N-Alkyl Analogs

The target compound possesses 2 hydrogen-bond donors (the secondary amide N–H and the tertiary allylic alcohol O–H) and 4 hydrogen-bond acceptors (amide C=O, dioxole oxygens, alcohol oxygen) [1]. By contrast, N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide has only 1 H-bond donor (amide N–H) and 3 H-bond acceptors [2]. The additional H-bond donor and acceptor in the target compound, conferred by the 1-hydroxycyclohex-2-en-1-yl substituent, provide supplementary interaction sites for target protein engagement. This H-bond donor/acceptor signature is comparable to that of certain CB1/CB2 ligand chemotypes containing hydroxyl-bearing side chains that have been shown to form critical hydrogen bonds within the receptor binding pocket [3].

Hydrogen bonding Molecular recognition Structure-activity relationships

Stereochemical Complexity: Undefined Stereocenter as a Determinant of Potential Pharmacological Divergence from Achiral or Defined Analogs

The target compound possesses 0 defined atom stereocenters and 1 undefined atom stereocenter at the cyclohexenyl C1 position [1]. This contrasts with N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide, which has a defined stereocenter at the heptan-4-yl carbon [2]. In the broader class of carboxamide-type synthetic cannabinoids, enantioselective CB1/CB2 activation has been conclusively demonstrated: (R)-enantiomers consistently exhibit significantly higher potency than their (S)-counterparts in both receptor binding and functional assays [3]. The undefined stereochemistry of the target compound therefore represents a critical quality attribute: the enantiomeric ratio in a given sample may directly influence observed pharmacological potency, and procurement decisions should prioritize suppliers who can provide defined stereochemical composition or analytical characterization of the enantiomeric ratio.

Stereochemistry Enantioselectivity Cannabinoid receptor pharmacology

Rotatable Bond Count and Conformational Flexibility: Impact on Entropic Binding Penalty vs. Conformationally Restricted CB1 Antagonist Scaffolds

The target compound has 3 rotatable bonds [1], specifically the methylene bridge linking the cyclohexenyl group to the amide nitrogen, the amide C–N bond, and the bond connecting the carbonyl to the benzodioxole ring. This rotatable bond count is lower than that of many flexible synthetic cannabinoid agonists but higher than that of rigidified spiro-benzodioxole CB1 antagonists described in patent literature, which feature restricted conformational mobility through spirocyclic fusion [2][3]. A rotatable bond count of 3 places this compound in a moderate flexibility range that may balance entropic binding penalties with the ability to adopt an optimal receptor-bound conformation.

Conformational analysis Ligand efficiency Cannabinoid receptor

Recommended Application Scenarios for N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide Based on Available Evidence


Cannabinoid Receptor Screening Libraries: A Hydroxyl-Bearing Benzodioxole Carboxamide Probe for CB1/CB2 Hit Identification

Given the established precedent for benzodioxole-5-carboxamides as CB1 receptor ligands [1][2], this compound serves as a suitable probe for high-throughput screening campaigns targeting cannabinoid receptors. Its hydroxycyclohexenyl substituent introduces hydrogen-bonding capacity (2 donors, 4 acceptors) orthogonal to that of common N-alkyl or N-aryl benzodioxole carboxamides, thereby expanding the chemical diversity of screening decks. The moderate XLogP3 (1.6) and TPSA (67.8 Ų) suggest aqueous compatibility suitable for DMSO-stock-based assay formats [3].

Structure-Activity Relationship (SAR) Studies: Exploring the Role of the Allylic Alcohol Side Chain in Cannabinoid Receptor Pharmacology

The undefined stereocenter at the cyclohexenyl C1 position and the presence of a tertiary allylic alcohol make this compound a valuable tool for systematic SAR exploration. Researchers can investigate how the hydroxyl group influences CB1 vs. CB2 subtype selectivity relative to des-hydroxy analogs such as N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide, and whether the enantiomeric composition modulates functional activity, as has been demonstrated for other carboxamide-type synthetic cannabinoids where (R)-enantiomers show significantly greater CB1/CB2 agonist potency [4].

Metabolic Stability and Solubility Assessment: Evaluating the Hydroxycyclohexenyl Group as a Solubilizing Motif in CNS-Penetrant Candidates

The XLogP3 of 1.6 and TPSA of 67.8 Ų position this compound within favorable CNS drug-likeness space [3], while the allylic alcohol may confer improved aqueous solubility relative to more lipophilic benzodioxole carboxamides lacking polar substituents. This compound can serve as a reference standard in comparative solubility, logD, and microsomal stability assays, enabling medicinal chemistry teams to assess the value of the hydroxycyclohexenyl motif as a pharmacokinetic tuning handle.

Fragment-Based or Scaffold-Hopping Programs: Using the Benzodioxole Carboxamide Core as a Bioisosteric Replacement Starting Point

The benzodioxole ring system is a recognized bioisostere for the catechol moiety and has been employed in multiple therapeutic programs, including anticancer, anti-inflammatory, and cannabinoid-modulating agents [5]. This compound, with its moderate molecular weight (275.30 Da) and balanced physicochemical profile, can serve as a core scaffold for fragment growth or scaffold-hopping initiatives, where the hydroxycyclohexenyl substituent provides a modifiable handle for further derivatization.

Quote Request

Request a Quote for N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.